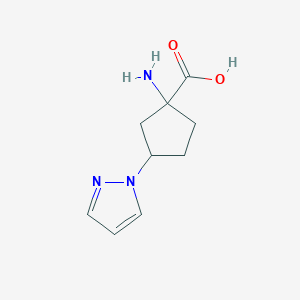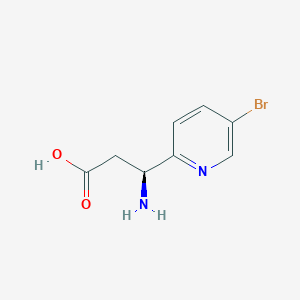
(3S)-3-amino-3-(5-bromopyridin-2-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S)-3-amino-3-(5-bromopyridin-2-yl)propanoic acid is a compound that features an amino group and a bromopyridine moiety attached to a propanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-amino-3-(5-bromopyridin-2-yl)propanoic acid typically involves the coupling of 5-bromopyridine-2-boronic acid with an appropriate amino acid derivative. One common method is the Suzuki-Miyaura coupling reaction, which uses palladium catalysts to facilitate the formation of carbon-carbon bonds . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like ethanol or water .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature and pressure, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
(3S)-3-amino-3-(5-bromopyridin-2-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The bromopyridine moiety can be reduced to form the corresponding pyridine derivative.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro derivatives, while substitution of the bromine atom can produce various substituted pyridine derivatives .
Scientific Research Applications
Chemistry
In chemistry, (3S)-3-amino-3-(5-bromopyridin-2-yl)propanoic acid is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound can be used to study the interactions of amino acids with pyridine derivatives. It may also serve as a precursor for the synthesis of biologically active molecules .
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic applications. It can be used to design and synthesize new drugs with improved efficacy and selectivity .
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for various applications, including catalysis and material science .
Mechanism of Action
The mechanism of action of (3S)-3-amino-3-(5-bromopyridin-2-yl)propanoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bromopyridine moiety can participate in π-π interactions and halogen bonding . These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
5-Bromopyridine-2-boronic acid: A precursor used in the synthesis of (3S)-3-amino-3-(5-bromopyridin-2-yl)propanoic acid.
3-Amino-2-bromopyridine: A related compound with similar structural features.
N-(pyridin-2-yl)amides: Compounds with similar pyridine moieties but different functional groups.
Uniqueness
This compound is unique due to the presence of both an amino group and a bromopyridine moiety on a propanoic acid backbone. This combination of functional groups allows for versatile chemical modifications and a wide range of applications in various fields .
Properties
Molecular Formula |
C8H9BrN2O2 |
|---|---|
Molecular Weight |
245.07 g/mol |
IUPAC Name |
(3S)-3-amino-3-(5-bromopyridin-2-yl)propanoic acid |
InChI |
InChI=1S/C8H9BrN2O2/c9-5-1-2-7(11-4-5)6(10)3-8(12)13/h1-2,4,6H,3,10H2,(H,12,13)/t6-/m0/s1 |
InChI Key |
FARVNIMLDDARND-LURJTMIESA-N |
Isomeric SMILES |
C1=CC(=NC=C1Br)[C@H](CC(=O)O)N |
Canonical SMILES |
C1=CC(=NC=C1Br)C(CC(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-(tert-Butoxycarbonyl)-7-azabicyclo[2.2.1]hept-2-ene-1-carboxylic acid](/img/structure/B13324545.png)

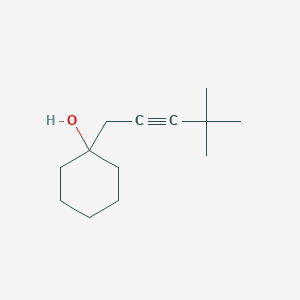


![Rel-(4aR,9bS)-6-bromo-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole](/img/structure/B13324559.png)
![3-[(Azetidin-3-yloxy)methyl]pyridine](/img/structure/B13324561.png)

![6'-Bromo-4,4-difluoro-1',2'-dihydrospiro[cyclohexane-1,3'-pyrrolo[3,2-b]pyridine]-2'-one](/img/structure/B13324590.png)

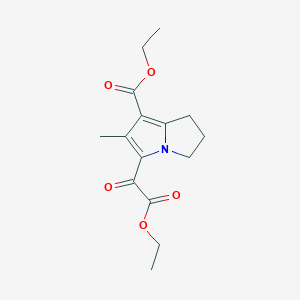
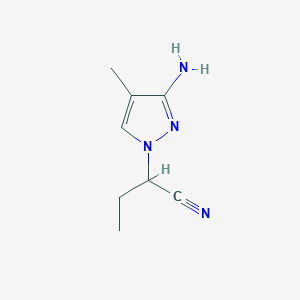
![3',5'-Dimethoxy-5,6-dihydro-[1,1'-biphenyl]-3(4H)-one](/img/structure/B13324634.png)
